Cas no 1056456-21-3 (N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)

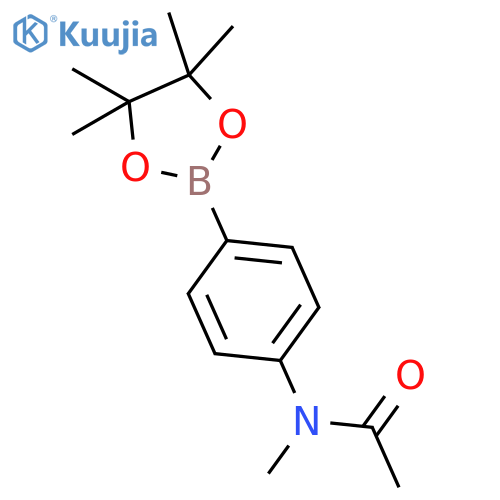

1056456-21-3 structure

商品名:N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide

CAS番号:1056456-21-3

MF:C15H22BNO3

メガワット:275.151084423065

MDL:MFCD22493726

CID:4487344

PubChem ID:59232387

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide

- 1056456-21-3

- SCHEMBL2700935

- AS-55752

- N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

- AKOS037644975

- D86253

- DB-418665

- ZTPFLQNGOULVNC-UHFFFAOYSA-N

-

- MDL: MFCD22493726

- インチ: InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3

- InChIKey: ZTPFLQNGOULVNC-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)C

計算された属性

- せいみつぶんしりょう: 275.1692737g/mol

- どういたいしつりょう: 275.1692737g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D86253-1/G |

N-METHYL-N-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETAMIDE |

1056456-21-3 | 95% | 1g |

$994 | 2023-09-19 | |

| Enamine | BBV-95530045-5.0g |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

1056456-21-3 | 95% | 5.0g |

$3190.0 | 2023-01-22 | |

| Enamine | BBV-95530045-5g |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

1056456-21-3 | 95% | 5g |

$3190.0 | 2023-10-28 | |

| Enamine | BBV-95530045-10g |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

1056456-21-3 | 95% | 10g |

$4013.0 | 2023-10-28 | |

| A2B Chem LLC | AX10012-5g |

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |

1056456-21-3 | 98% | 5g |

$2593.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817648-5g |

N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

1056456-21-3 | 98% | 5g |

¥34125.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1000922-1g |

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |

1056456-21-3 | 95% | 1g |

$950 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1000922-5g |

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |

1056456-21-3 | 95% | 5g |

$1300 | 2024-08-02 | |

| Enamine | BBV-95530045-10.0g |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

1056456-21-3 | 95% | 10.0g |

$4013.0 | 2023-01-22 | |

| Enamine | BBV-95530045-1.0g |

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

1056456-21-3 | 95% | 1.0g |

$1216.0 | 2023-01-22 |

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1056456-21-3 (N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量